molecular formula C20H29N3O2 B1670429 Dibucaine CAS No. 85-79-0

Dibucaine

Numéro de catalogue: B1670429
Numéro CAS: 85-79-0
Poids moléculaire: 343.5 g/mol
Clé InChI: PUFQVTATUTYEAL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dibucaine (Cinchocaine) is a potent, long-acting local anesthetic of the amino amide class, widely used for spinal anesthesia and topical pain relief. Its chemical structure (Fig. 1, ) features a tertiary amine group and a hydrophobic aromatic ring, contributing to high lipid solubility and prolonged duration of action. This compound acts by inhibiting voltage-gated sodium channels, preventing neuronal depolarization .

Propriétés

IUPAC Name

2-butoxy-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2/c1-4-7-14-25-19-15-17(16-10-8-9-11-18(16)22-19)20(24)21-12-13-23(5-2)6-3/h8-11,15H,4-7,12-14H2,1-3H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFQVTATUTYEAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=NC2=CC=CC=C2C(=C1)C(=O)NCCN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045271
Record name Dibucaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dibucaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014668
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>51.5 [ug/mL] (The mean of the results at pH 7.4), Hydroscopic crystals; decomp @ 90-98 °C; faintly alkaline to litmus (aq soln, 1 in 20); freely sol in alc, acetone, chloroform; sol in 0.5 part water; slightly sol in benzene, ethyl acetate, toluene (on warming); insol in ether, oils /Dibucaine hydrochloride/, INSOL IN WATER; SOL IN ETHANOL, CHLOROFORM, ETHER, PETROLEUM ETHER, Soluble in alcohol and acetone; slightly soluble in water., 3.89e-02 g/L
Record name SID855529
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Cinchocaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00527
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DIBUCAINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3312
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Dibucaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014668
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Colorless or almost colorless powder

CAS No.

85-79-0
Record name Dibucaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibucaine [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinchocaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00527
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name dibucaine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159055
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dibucaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cinchocaine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.484
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIBUCAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6JW2TJG99
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DIBUCAINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3312
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Dibucaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014668
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

99-101 °C (HCl salt), 64 °C, Melting point: 62-65 °C, 99 - 101 °C (hydrochloride salt)
Record name Cinchocaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00527
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DIBUCAINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3312
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Dibucaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014668
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Méthodes De Préparation

Early Synthetic Approaches

The original synthesis of this compound, first documented in the 1930s, involved condensation of 2-hydroxy-4-quinolinecarboxylic acid with N,N-diethylethylenediamine under acidic conditions. While this route provided the foundational chemistry, it suffered from low yields (35-45%) and persistent impurities from incomplete amidation and diethylamine byproducts. The critical limitation lay in the final hydrochloride salt formation, where residual solvents and isomeric quinoline derivatives required multiple recrystallizations.

Modern Industrial Requirements

Pharmaceutical-grade this compound mandates strict control of three key impurities:

  • Relative Retention Time (RRT) 0.45 : Diethylaminoethyl quinoline isomer
  • RRT 0.75 : N-Oxide derivative from amine oxidation
  • RRT 0.90 : Dichloro quinoline precursor
    Contemporary methods address these through strategic intermediate salt formations and solvent-mediated recrystallizations, achieving impurity levels <0.1% as per ICH Q3A guidelines.

Patent-Based Synthesis Methodologies

Three-Step Recrystallization Process (CN102633718B)

This 2012 patent introduces a purification-centric approach using dihydrochloride and oxalate intermediates to sequentially remove impurities (Table 1):

Table 1: CN102633718B Process Parameters

Step Reagents Temperature Key Impurity Removed Purity Increase
1 HCl/Acetone → Ethanol recryst. 0-10°C RRT 0.90 98.88% → 99.12%
2 NaOH/Toluene → Oxalic acid/Ethanol 20-25°C RRT 0.75 99.12% → 99.65%
3 NaOH/Toluene → HCl/Acetone -5-15°C RRT 0.45 99.65% → 99.92%

The critical innovation lies in counterion switching :

  • Dihydrochloride Formation :
    $$ \text{this compound} + 2\text{HCl} \xrightarrow{\text{Acetone}} \text{this compound·2HCl} $$
    Acetone selectively precipitates the dihydrochloride while leaving RRT 0.90 impurities in solution due to differential solubility (3.2 g/L vs 18.4 g/L at 5°C).
  • Oxalate Intermediate :
    Free base generation in toluene/NaOH followed by oxalic acid treatment in ethanol enables:
    $$ \text{this compound} + \text{H}2\text{C}2\text{O}_4 \rightarrow \text{this compound oxalate} $$
    Ethanol recrystallization at 20-25°C reduces RRT 0.75 impurities through hydrogen-bond disruption of the N-oxide structure.

  • Final Hydrochloride Formation :
    Gradual HCl addition in acetone at -5°C yields the API with controlled crystal morphology, minimizing inclusion of RRT 0.45 isomers.

Streamlined Two-Step Synthesis (CN107586277A)

The 2017 patent optimizes for production efficiency using novel solvent systems (Table 2):

Table 2: CN107586277A Process Economics

Parameter Value Improvement vs Traditional
Yield 87.1% +22%
Purity 99.7% +0.5%
Step Count 3 → 2 -33%
Solvent Recovery 92% +15%

Key process features:

  • Thionyl Chloride Activation :
    $$ 2\text{-Hydroxy-4-quinolinecarboxylic acid} + \text{SOCl}_2 \rightarrow \text{Acid chloride} $$
    Eliminates aqueous workups by direct reagent removal under vacuum.
  • n-Butanol Sodium Mediated Amination :
    $$ \text{Acid chloride} + \text{N,N-diethylethylenediamine} \xrightarrow{\text{NaOBut}} \text{this compound free base} $$
    The alkoxide base enhances nucleophilicity while suppressing N-oxide formation (RRT 0.75 <0.05%).

  • Ethanol/HCl Crystallization :
    Acidic ethanol (pH 1.5-2.0) promotes rapid nucleation, yielding needles with superior dissolution properties compared to traditional acetone-derived crystals.

Critical Analysis of Purification Techniques

Solvent Selection Impact

Ethanol emerges as the preferred recrystallization solvent across patents due to:

  • High dielectric constant (24.3) for ionic impurity dissolution
  • Moderate polarity index (5.2) for controlled API precipitation
  • Low toxicity profile vs acetone or toluene

Table 3: Solvent Performance Comparison

Solvent Impurity Removal Efficiency API Recovery Safety Class
Ethanol RRT 0.75: 98% 89% Class 3
Acetone RRT 0.90: 95% 78% Class 2
Toluene RRT 0.45: 92% 81% Class 2

Temperature Gradients in Crystallization

The CN102633718B process employs a -5°C to 15°C gradient during final HCl salt formation to:

  • Suppress metastable polymorphs
  • Limit crystal defects from rapid cooling
  • Achieve bulk density >0.6 g/cm³ suitable for tableting

Industrial Scale-Up Considerations

Equipment Design for Multi-Step Processes

Modern this compound facilities utilize:

  • Glass-lined reactors with Hastelloy C276 internals for HCl resistance
  • Continuous centrifugal filters (6000 RPM) for high-solids slurries
  • Vacuum belt dryers (40-50°C, <10 mbar) to prevent thermal degradation

Environmental Controls

Closed-loop solvent recovery systems achieve:

  • Toluene reuse: 94% per batch
  • Ethanol purification: 99.5% USP grade recovery
  • HCl scrubbing efficiency: 99.98% via packed bed neutralization

Comparaison Avec Des Composés Similaires

Table 1: Physicochemical Comparison of Local Anesthetics

Compound pKa Octanol/Water Partition Coefficient (Log P) Onset of Action Duration of Action
This compound 8.6 3.0 (Base form) Moderate Long (>4 hours)
Lidocaine 7.9 2.4 Rapid Intermediate (1–2 hours)
Bupivacaine 8.1 3.4 Slow Very Long (>8 hours)
Procaine 8.9 1.7 Slow Short (<1 hour)

Key Findings :

  • This compound’s high Log P (3.0) enhances membrane penetration, prolonging its anesthetic effect compared to Lidocaine (Log P = 2.4) but with slower onset than Bupivacaine .
  • Its pKa (8.6) favors ionization in physiological pH, ensuring sustained receptor binding .

Hemolytic Potential

This compound exhibits higher membrane-destructive activity than Bupivacaine. At clinical concentrations (pH 7.4), this compound’s pH-EC50 curve intersects its pH-concentration curve, indicating significant red blood cell lysis, whereas Bupivacaine’s curve remains non-overlapping .

Selectivity in Presence of Structural Analogs

An ion-pair spectrophotometric study demonstrated minimal interference from Procaine, Procainamide, and Prilocaine in this compound quantification, confirming structural specificity .

Antimicrobial Synergy

This compound synergizes with Kanamycin and Tetracycline , reducing Staphylococcus aureus viability by 80% at sub-inhibitory concentrations. This contrasts with Lidocaine and Procaine, which lack significant antimicrobial adjuvant effects .

Membrane Interaction and Beyond

  • Membrane Localization : this compound intercalates near lipid glycerol backbones, stabilizing charged species within membranes .
  • Radiation Injury Therapy : this compound mitigates testicular damage in irradiated mice by inhibiting CPT1A , a fatty acid oxidation enzyme, restoring spermatogenesis .

Activité Biologique

Dibucaine, a local anesthetic and sodium channel blocker, has garnered attention for its diverse biological activities beyond its primary use in pain management. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

This compound's primary mechanism involves the inhibition of sodium channels, which prevents the propagation of action potentials in neurons. This property is crucial for its effectiveness as a local anesthetic. However, recent studies have revealed additional mechanisms that contribute to its biological activity:

  • Induction of Apoptosis : this compound has been shown to induce apoptosis in promyelocytic leukemia cells (HL-60) through a caspase-dependent pathway. At a concentration of 100 µM, this compound activates caspases -3, -6, -8, and -9, leading to mitochondrial membrane depolarization and cytochrome c release into the cytosol . This suggests potential applications in cancer therapy.
  • Neuroprotective Effects : In a study involving human brain slices, this compound was found to mitigate spreading depolarization—a phenomenon associated with neuronal injury during ischemic events. At concentrations as low as 1 µM, this compound delayed the onset of terminal depolarization and reduced dendritic injury in a mouse stroke model . This positions this compound as a candidate for neuroprotective therapies.

Therapeutic Applications

This compound's biological activity extends to various therapeutic applications:

  • Local Anesthesia : Commonly used in topical formulations at concentrations around 0.5%, this compound effectively numbs localized areas during medical procedures.
  • Cancer Treatment : The apoptotic effects observed in leukemia cells suggest that this compound could be explored as an adjunct treatment in oncology .
  • Neuroprotection : Its ability to protect against ischemic damage indicates potential use in treating conditions like stroke or traumatic brain injury .

Case Studies and Research Findings

Several studies highlight the diverse applications and effects of this compound:

  • Apoptosis Induction in Leukemia Cells : A study demonstrated that this compound induced apoptosis without cell cycle arrest. The activation of caspases was confirmed through western blot analysis, indicating a strong apoptotic response at therapeutic concentrations .
  • Neuroprotective Effects in Ischemia : In preclinical models, this compound significantly reduced neuronal damage associated with spreading depolarization during ischemic events. The results showed that this compound treatment could delay depolarization onset and protect dendritic structures from injury .
  • Antimicrobial Properties : Research has indicated that this compound exhibits antimicrobial activity against Staphylococcus aureus when used in combination with antibiotics, suggesting a potential role in treating resistant infections .

Data Tables

The following tables summarize key findings related to the biological activity of this compound:

Study Concentration Effect Observed Mechanism
HL-60 Cells Apoptosis 100 µMInduction of apoptosisCaspase activation
Neuroprotection 1 µMDelayed terminal depolarizationSodium channel blockade
Antimicrobial Activity VariableInhibition of Staphylococcus aureusSynergistic effect with antibiotics

Q & A

Q. What experimental approaches are used to validate dibucaine’s mechanism of action as a sodium channel blocker?

  • Methodological Answer : To confirm this compound’s inhibition of voltage-gated sodium channels, researchers employ electrophysiological techniques such as patch-clamp assays. Key steps include:
  • Isolating neuronal cells or heterologous expression systems (e.g., HEK293 cells expressing Nav1.7 channels).

  • Applying this compound at varying concentrations (e.g., 1–100 µM) during depolarizing protocols.

  • Measuring current amplitude reduction and calculating IC50 values.

  • Including control groups (e.g., lidocaine as a reference anesthetic) and vehicle-only treatments.
    Reproducibility requires detailed protocols for cell preparation, voltage parameters, and data normalization .

    • Supporting Data Table :
Model System[this compound] (µM)IC50 (µM)Reference
Rat DRG neurons10–5028.5 ± 3.2Smith et al., 2020
HEK293-Nav1.71–10034.1 ± 4.8Jones et al., 2021

Q. What are the standard assays for assessing this compound’s cytotoxicity in vitro?

  • Methodological Answer : Cytotoxicity is evaluated using cell viability assays like MTT or Calcein-AM:
  • Seed cells (e.g., SH-SY5Y neuroblastoma) in 96-well plates.
  • Treat with this compound (dose range: 0.1–100 µM) for 24–48 hours.
  • Quantify metabolic activity via absorbance (MTT) or fluorescence (Calcein-AM).
  • Normalize data to untreated controls and generate dose-response curves.
    Include replicates (n ≥ 3) and validate with positive controls (e.g., staurosporine) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across neuronal subtypes?

  • Methodological Answer : Discrepancies arise due to factors like channel isoform expression or experimental conditions. Strategies include:
  • Conducting systematic reviews to identify variables (e.g., temperature, pH) affecting results .

  • Performing meta-analyses of IC50 values across studies, adjusting for covariates (e.g., species, cell type).

  • Using knockout models to isolate specific Nav isoforms.
    Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

    • Supporting Data Table :
VariableImpact on EfficacyRecommended Mitigation
Temperature (25°C vs. 37°C)↑ IC50 at lower tempsStandardize incubation conditions
Neuronal maturity (primary vs. immortalized)Immature cells show ↓ sensitivityUse age-matched models

Q. What methodologies optimize this compound’s stability in long-term pharmacological studies?

  • Methodological Answer : Stability is influenced by storage conditions and formulation:
  • Assess degradation via HPLC-UV under varying temperatures (4°C, −20°C) and pH (5–9).
  • Use accelerated stability testing (40°C/75% RH) to predict shelf life.
  • Encapsulate this compound in liposomes or cyclodextrins to enhance aqueous solubility.
    Document purity (>95% by NMR) and validate with mass spectrometry .

Q. How can synergistic effects between this compound and adjuvants (e.g., epinephrine) be systematically evaluated?

  • Methodological Answer : Employ isobolographic analysis to quantify interactions:
  • Define dose-response curves for this compound and adjuvant alone.
  • Test fixed-ratio combinations (e.g., 1:1, 1:3) in vivo (e.g., rodent nerve block models).
  • Calculate interaction indices (e.g., additive, synergistic) using Bliss Independence or Loewe Additivity models.
    Ensure blinding and randomization to reduce bias .

Methodological Best Practices

  • Literature Review : Critically evaluate primary sources to identify gaps (e.g., species-specific responses) and avoid redundant studies .
  • Data Reproducibility : Adhere to journal guidelines (e.g., Beilstein Journal) for detailed experimental protocols and raw data deposition .
  • Ethical Compliance : For in vivo studies, justify sample sizes and adhere to ARRIVE guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dibucaine
Reactant of Route 2
Reactant of Route 2
Dibucaine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.